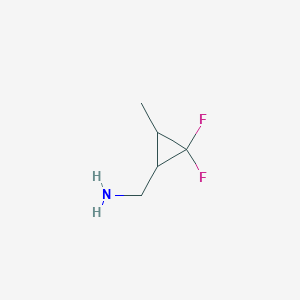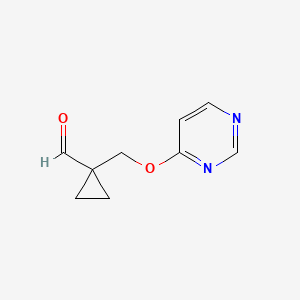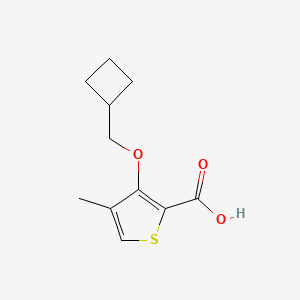
1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Vue d'ensemble
Description
1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C12H18N4O and its molecular weight is 234.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
One notable application of 1,2,3-triazole derivatives is in the synthesis of new heterocyclic compounds. For instance, the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols has afforded new heterocyclic compounds, namely triazolo(thiadiazepino)indoles, which were established by single crystal X-ray diffraction method. This highlights the versatility of triazole derivatives in synthesizing complex heterocycles with potential applications in medicinal chemistry and material science (Vikrishchuk et al., 2019).
Antimicrobial Activity
Another application area is the development of compounds with antimicrobial properties. A series of novel (E)-2-[(1-phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-one derivatives, synthesized by condensation of 1-phenyl-1H-1,2,3-triazole-4-carbaldehydes with 2,3-dihydro-1H-inden-1-one, demonstrated moderate to good antimicrobial activity. These findings suggest that modifications of the triazole core can lead to compounds with significant biological activities, opening avenues for the development of new antimicrobial agents (Swamy et al., 2019).
Crystal Structure Analysis
The crystal structures of compounds containing the triazole ring have been extensively studied to understand their chemical behavior and interaction potentials. For example, compounds with the 1,2,3-triazole ring have been analyzed for their α-glycosidase inhibition activity, demonstrating how structural analysis can lead to insights into biological activity and molecular interactions. Such studies are crucial for the rational design of molecules with desired biological properties (Gonzaga et al., 2016).
Anticancer Activity
Triazole derivatives have also been explored for their potential anticancer activity. Novel series of (E)-5-((1-Phenyl-1H-1,2,3-triazol-4-yl)methylene)-2-thioxothiazolidin-4-one analogues synthesized by condensation of 1-Aryl-1H-1,2,3-triazole-4-carbaldehydes have shown promising results against various cancer cell lines. This underscores the potential of triazole derivatives in oncology, highlighting their role in the development of new therapeutic agents (Madhusudhanrao & Manikala, 2020).
Propriétés
IUPAC Name |
1-[(1-cyclobutylpyrrolidin-2-yl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c17-9-10-7-15(14-13-10)8-12-5-2-6-16(12)11-3-1-4-11/h7,9,11-12H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKDNHAZDAGJQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCC2CN3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1480518.png)
![9-Methyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1480519.png)
![8-Cyclopropyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1480521.png)
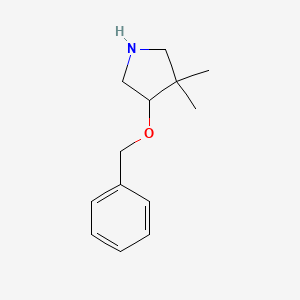
![3-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1480525.png)
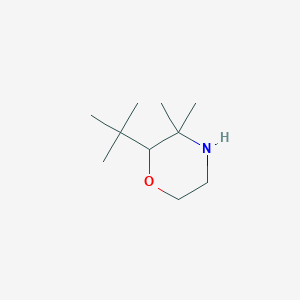
![4-Methyl-5-azaspiro[2.4]heptan-6-one](/img/structure/B1480529.png)
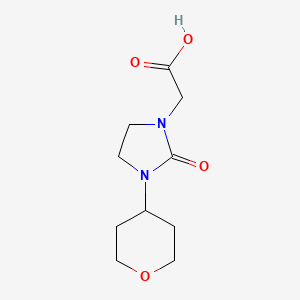
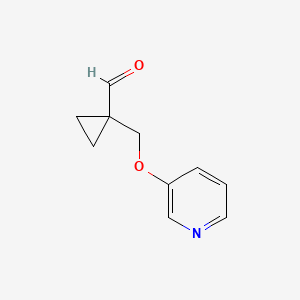
![4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine](/img/structure/B1480535.png)
